Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol

Description

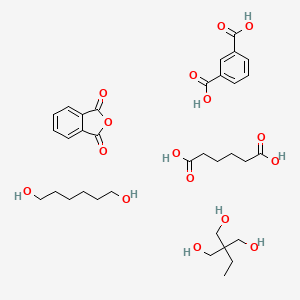

The compound “Benzene-1,3-dicarboxylic acid; 2-benzofuran-1,3-dione; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; hexane-1,6-diol” is a complex mixture of several distinct chemical entities. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Properties

CAS No. |

72259-84-8 |

|---|---|

Molecular Formula |

C34H48O16 |

Molecular Weight |

712.7 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol |

InChI |

InChI=1S/C8H6O4.C8H4O3.C6H10O4.C6H14O3.C6H14O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2 |

InChI Key |

WVUVNNIZJIRDCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |

Related CAS |

72259-84-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Benzene-1,3-dicarboxylic acid

-

2-benzofuran-1,3-dione

-

2-ethyl-2-(hydroxymethyl)propane-1,3-diol

-

Hexanedioic acid

-

Hexane-1,6-diol

Chemical Reactions Analysis

-

Benzene-1,3-dicarboxylic acid

-

2-benzofuran-1,3-dione

-

2-ethyl-2-(hydroxymethyl)propane-1,3-diol

-

Hexanedioic acid

Reactions: Undergoes condensation reactions to form polyamides and polyesters.

Reagents and Conditions: Common reagents include diamines for polyamide formation and diols for polyester formation.

Products: Major products include nylon and polyesters.

-

Hexane-1,6-diol

Scientific Research Applications

-

Benzene-1,3-dicarboxylic acid

-

2-benzofuran-1,3-dione

-

2-ethyl-2-(hydroxymethyl)propane-1,3-diol

-

Hexanedioic acid

Applications: Used in the production of nylon, polyurethanes, and as a precursor for various chemical syntheses.

-

Hexane-1,6-diol

Applications: Used in the production of polyurethanes, plasticizers, and as a precursor for various chemical syntheses.

Mechanism of Action

-

Benzene-1,3-dicarboxylic acid

Mechanism: Acts as a dicarboxylic acid, participating in condensation reactions to form polyesters.

-

2-benzofuran-1,3-dione

Mechanism: Acts as an anhydride, reacting with nucleophiles to form esters and amides.

-

2-ethyl-2-(hydroxymethyl)propane-1,3-diol

Mechanism: Acts as a triol, participating in esterification and etherification reactions.

-

Hexanedioic acid

Mechanism: Acts as a dicarboxylic acid, participating in condensation reactions to form polyamides and polyesters.

-

Hexane-1,6-diol

Mechanism: Acts as a diol, participating in esterification and polymerization reactions.

Comparison with Similar Compounds

-

Benzene-1,3-dicarboxylic acid

Similar Compounds: Phthalic acid (1,2-benzenedicarboxylic acid) and terephthalic acid (1,4-benzenedicarboxylic acid).

Uniqueness: Isophthalic acid (1,3-benzenedicarboxylic acid) has a unique meta-substitution pattern, affecting its reactivity and applications.

-

2-benzofuran-1,3-dione

Similar Compounds: Maleic anhydride and succinic anhydride.

Uniqueness: Phthalic anhydride has a benzene ring, making it more reactive in certain organic reactions.

-

2-ethyl-2-(hydroxymethyl)propane-1,3-diol

Similar Compounds: Glycerol and pentaerythritol.

Uniqueness: Trimethylolpropane has three hydroxyl groups, making it highly versatile in polymer chemistry.

-

Hexanedioic acid

Similar Compounds: Succinic acid and glutaric acid.

Uniqueness: Adipic acid has a six-carbon chain, making it ideal for nylon production.

-

Hexane-1,6-diol

Similar Compounds: Ethylene glycol and butane-1,4-diol.

Uniqueness: Hexane-1,6-diol has a longer carbon chain, providing flexibility in polymer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.